molecular formula C25H27N3O3 B11029973 8-Methoxy-4,4-dimethyl-6-(morpholinomethyl)-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

8-Methoxy-4,4-dimethyl-6-(morpholinomethyl)-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

Cat. No.: B11029973
M. Wt: 417.5 g/mol
InChI Key: IAILXFNDYRAIBH-UHFFFAOYSA-N
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Description

8-Methoxy-4,4-dimethyl-6-(morpholinomethyl)-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4,4-dimethyl-6-(morpholinomethyl)-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common synthetic routes may include:

    Step 1: Formation of the quinoline core through cyclization reactions.

    Step 2: Introduction of the methoxy group via methylation reactions.

    Step 3: Addition of the morpholinomethyl group through nucleophilic substitution.

    Step 4: Formation of the phenylimino group through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Morpholine Derivatives: Compounds containing the morpholine ring with various functional groups.

    Phenylimino Compounds: Compounds with the phenylimino group attached to different core structures.

Uniqueness

8-Methoxy-4,4-dimethyl-6-(morpholinomethyl)-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

For detailed and specific information, consulting scientific literature, databases, and expert sources is recommended

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

6-methoxy-11,11-dimethyl-9-(morpholin-4-ylmethyl)-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C25H27N3O3/c1-25(2)15-17(16-27-9-11-31-12-10-27)20-13-19(30-3)14-21-22(24(29)28(25)23(20)21)26-18-7-5-4-6-8-18/h4-8,13-15H,9-12,16H2,1-3H3

InChI Key

IAILXFNDYRAIBH-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=CC=C4)C3=CC(=C2)OC)CN5CCOCC5)C

Origin of Product

United States

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